4-(5-Bromothiophen-2-yl)benzonitrile
Description
Overview of Halogenated Heterocyclic Compounds in Advanced Organic Synthesis
Halogenated heterocyclic compounds, organic molecules containing at least one halogen atom and a heteroatom within a ring structure, are instrumental in advanced organic synthesis. sigmaaldrich.com The inclusion of halogens such as bromine, chlorine, fluorine, or iodine significantly influences the reactivity and electronic properties of the heterocyclic ring. mdpi.com This modification allows for a diverse range of chemical transformations, making them valuable intermediates in the synthesis of complex organic molecules. sigmaaldrich.com
The high electrophilicity and good leaving group properties of halogens are pivotal for the activation and structural derivatization of these compounds. mdpi.com Synthetic chemists utilize these properties in various reactions, including palladium-catalyzed cross-coupling reactions and lithiation, to construct new carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com This versatility has led to the widespread use of halogenated heterocycles in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnumberanalytics.com
Significance of Thiophene (B33073) and Benzonitrile (B105546) Moieties in Molecular Design
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in medicinal chemistry and materials science. nih.govnih.gov Its electron-rich nature and bioisosteric similarity to the phenyl ring allow it to interact with various biological targets and often replace benzene (B151609) rings in biologically active compounds without loss of activity. nih.govwikipedia.org Thiophene derivatives are integral components of numerous FDA-approved drugs and are also utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). nih.gov
The benzonitrile group, a benzene ring substituted with a nitrile (-C≡N) group, is a versatile functional group in organic synthesis and medicinal chemistry. rsc.org The nitrile group is a strong electron-withdrawing group, which can significantly alter the electronic density of the aromatic ring. nih.gov This property, along with its ability to act as a hydrogen bond acceptor, makes the benzonitrile moiety a key component in the design of molecules with specific electronic and binding properties. nih.govnih.gov It is found in over 30 FDA-approved pharmaceuticals and is a common building block for the synthesis of various organic compounds, including dyes and pesticides. rsc.orgnih.gov
Research Rationale for Investigating 4-(5-Bromothiophen-2-yl)benzonitrile
The compound this compound combines the key features of a halogenated thiophene and a benzonitrile moiety. The bromine atom on the thiophene ring serves as a reactive site for further functionalization, enabling the synthesis of more complex molecules through cross-coupling reactions. The benzonitrile group provides a polar, electron-withdrawing component that can influence the molecule's electronic properties and intermolecular interactions.
This specific arrangement of functional groups makes this compound a valuable building block in several areas of research. In materials science, it can be used to synthesize conjugated polymers and small molecules for applications in organic electronics. bohrium.comresearchgate.net In medicinal chemistry, the scaffold can be elaborated to create novel compounds with potential therapeutic activities. The interplay between the electron-donating thiophene ring and the electron-withdrawing benzonitrile group, modulated by the bromine atom, offers a platform for fine-tuning the optoelectronic and biological properties of the resulting molecules.
Historical Context and Evolution of Related Chemical Architectures
The study of thiophene chemistry dates back to its discovery in the late 19th century as a contaminant in benzene. wikipedia.orgderpharmachemica.com Since then, the development of synthetic methods for thiophene and its derivatives has been a continuous area of research. derpharmachemica.com The introduction of halogen atoms onto the thiophene ring was a significant advancement, providing chemists with versatile handles for further chemical modifications. nih.gov
Similarly, the chemistry of benzonitrile has a long history, with its synthesis and reactivity being well-established. rsc.org The combination of these two moieties into a single molecular framework is a more recent development, driven by the demand for novel materials and bioactive compounds. The evolution of palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, has been particularly important in enabling the efficient synthesis of biaryl systems like this compound. researchgate.net These modern synthetic tools have allowed for the systematic exploration of a wide range of thiophene-benzonitrile derivatives and their corresponding properties.
Structure
3D Structure
Properties
IUPAC Name |
4-(5-bromothiophen-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrNS/c12-11-6-5-10(14-11)9-3-1-8(7-13)2-4-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVRXWYTEUTNOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20471435 | |
| Record name | 4-(5-bromothiophen-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
415718-60-4 | |
| Record name | 4-(5-bromothiophen-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 5 Bromothiophen 2 Yl Benzonitrile and Analogous Derivatives
Precursor Synthesis and Functional Group Introduction Strategies
The successful synthesis of 4-(5-bromothiophen-2-yl)benzonitrile hinges on the efficient preparation of its constituent building blocks: a brominated thiophene (B33073) ring and a functionalized benzonitrile (B105546) precursor.
Synthesis of Bromothiophene Precursors
2-Bromothiophene is a key intermediate in the synthesis of numerous pharmaceuticals and organic materials. Its preparation is commonly achieved through the direct bromination of thiophene. Various methods have been developed to control the regioselectivity and yield of this reaction.
One common laboratory-scale synthesis involves the bromination of thiophene in a solution of acetic acid. Bromine, dissolved in glacial acetic acid, is added to the thiophene solution at a controlled temperature, typically below 10°C, to manage the exothermic reaction. The product, 2-bromothiophene, is then isolated by precipitation with water, extraction, and subsequent purification by vacuum distillation, affording yields of around 55%.
Alternative high-yield procedures have also been reported. One such method involves the addition of a bromine solution in 48% hydrobromic acid or a 35% aqueous solution of hydrogen peroxide to a mixture of thiophene, diethyl ether, and 48% hydrobromic acid. Another approach utilizes N-bromosuccinimide (NBS) as a brominating agent, which often provides better control and higher yields of the desired monobrominated product.
For the synthesis of derivatives with bromine at the 5-position of a pre-functionalized thiophene, 2,5-dibromothiophene is a valuable starting material. This can be synthesized by reacting thiophene with an excess of bromine. For instance, adding bromine to a mixture of thiophene and benzene (B151609), followed by treatment with sodium hydroxide (B78521) in ethanol (B145695) and subsequent distillation, can yield 2,5-dibromothiophene.
Table 1: Selected Synthetic Methods for Bromothiophene Precursors
| Starting Material | Reagents and Conditions | Product | Yield |
| Thiophene | Bromine, Acetic Acid, <10°C | 2-Bromothiophene | ~55% |
| Thiophene | Bromine in 48% HBr or 35% H₂O₂ in Et₂O/48% HBr | 2-Bromothiophene | High |
| Thiophene | N-Bromosuccinimide (NBS), Solvent | 2-Bromothiophene | Variable |
| Thiophene | Bromine, Benzene; then NaOH, Ethanol | 2,5-Dibromothiophene | - |
Synthesis of Benzonitrile Precursors
4-Bromobenzonitrile and 4-cyanophenylboronic acid are the two primary precursors for the benzonitrile moiety in the synthesis of the target compound.
4-Cyanophenylboronic acid, a key reagent for Suzuki-Miyaura coupling, is typically prepared from 4-bromobenzonitrile. The synthesis involves a metal-halogen exchange followed by reaction with a borate ester and subsequent hydrolysis. For instance, 4-bromobenzonitrile can be reacted with n-butyllithium at low temperatures, followed by the addition of triisopropyl borate. Acidic workup then furnishes 4-cyanophenylboronic acid.
Table 2: Selected Synthetic Methods for Benzonitrile Precursors
| Starting Material | Reagents and Conditions | Product | Yield |
| p-Bromobenzaldehyde | 1. Hydroxylamine hydrochloride, Water, 70-75°C; 2. Formic acid, reflux | 4-Bromobenzonitrile | 98.7% |
| 4-Bromobenzaldehyde | Hydroxylamine hydrochloride, DMSO, 90°C | 4-Bromobenzonitrile | 99% |
| 4-Bromobenzonitrile | n-Butyllithium, Triisopropyl borate, THF, -78°C; then HCl | 4-Cyanophenylboronic acid | - |
Cross-Coupling Reactions for Carbon-Carbon Bond Formation in Aryl-Heteroaryl Systems
The pivotal step in the synthesis of this compound is the formation of the C-C bond between the thiophene and benzonitrile rings. This is predominantly achieved through palladium-catalyzed cross-coupling reactions.
A direct approach involves the palladium-catalyzed coupling of 2-bromothiophene with 4-bromobenzonitrile. In a typical procedure, these two precursors are reacted in the presence of a palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂), and a base, like potassium acetate (KOAc), in a solvent such as N,N-dimethylacetamide (DMA). This reaction, when stirred at 80°C, can yield this compound, albeit with a modest yield of 38%.
Suzuki-Miyaura Coupling Approaches for Benzonitrile-Thiophene Linkage
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds. This reaction typically involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. For the synthesis of this compound and its analogs, this can be approached in two ways: coupling of a bromothiophene derivative with 4-cyanophenylboronic acid, or coupling of a thienylboronic acid derivative with 4-bromobenzonitrile.
A representative example involves the synthesis of 4,4'-thiene-2,5-diyldibenzonitrile, a related compound. In this synthesis, 2,5-dibromothiophene is coupled with 4-cyanophenylboronic acid. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂), a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh₃), and a base, typically an aqueous solution of sodium carbonate (Na₂CO₃), in a solvent system like 1,2-dimethoxyethane (DME). This reaction proceeds under microwave irradiation at 80°C and can achieve a high yield of 94%. This methodology can be adapted for the synthesis of this compound by using 2,5-dibromothiophene and one equivalent of 4-cyanophenylboronic acid, followed by separation of the mono- and di-substituted products.
Table 3: Representative Suzuki-Miyaura Coupling for Thiophene-Benzonitrile Linkage
| Thiophene Substrate | Boronic Acid | Catalyst System | Base | Solvent | Conditions | Product | Yield |
| 2,5-Dibromothiophene | 4-Cyanophenylboronic acid | Pd(OAc)₂, PPh₃ | 2M Na₂CO₃ | DME | 80°C, Microwave, 2h | 4,4'-Thiene-2,5-diyldibenzonitrile | 94% |
Stille Coupling Strategies
The Stille coupling reaction provides another powerful method for the formation of aryl-heteroaryl bonds. This reaction involves the coupling of an organotin compound with an organohalide, catalyzed by a palladium complex. For the synthesis of this compound, one could envision the coupling of 2-bromo-5-(tributylstannyl)thiophene with 4-bromobenzonitrile or 2-(tributylstannyl)thiophene with a dihalobenzonitrile.
Table 4: General Conditions for Stille Coupling of Aryl-Heteroaryl Compounds
| Organostannane | Organohalide | Catalyst System | Solvent | Conditions |
| Aryl/Heteroarylstannane | Aryl/Heteroaryl Halide | Pd(PPh₃)₄ or Pd₂(dba)₃/Phosphine Ligand | Toluene or DMF | 80-110°C |
Other Catalytic Coupling Reactions (e.g., Rhodium-Catalyzed Biheteroaryl-2-Carbonitrile Synthesis)
Beyond palladium-catalyzed reactions, other transition metals have been explored for the synthesis of biaryl and biheteroaryl compounds. Rhodium-catalyzed reactions, in particular, have emerged as a powerful tool for C-H activation and functionalization.
Rhodium(III)-catalyzed double C-H activation provides a novel and atom-economical route to biheteroaryl-2-carbonitriles. In this approach, benzimidates can act as both a directing group and a precursor to the nitrile functionality. The reaction proceeds via a cross-dehydrogenative coupling (CDC) mechanism, where a C-H bond on the directing arene and a C-H bond on the coupling partner (e.g., a thiophene) are activated, leading to the formation of a new C-C bond. This methodology allows for the synthesis of various biheteroaryl-2-carbonitrile derivatives, which can be further transformed into more complex molecules. While a specific application to this compound is not detailed, the general principle offers a potential alternative synthetic strategy.
Directed C-H Activation and Functionalization Methods
The synthesis of this compound analogs heavily relies on C-H activation, a powerful strategy that offers an alternative to traditional cross-coupling reactions by avoiding the pre-functionalization of starting materials. acs.org This approach directly converts inert C-H bonds into new C-C or C-heteroatom bonds.
Palladium-catalyzed direct arylation is a key method for creating the core bi-aryl structure of these compounds. mdpi.commdpi.com This reaction can be guided to specific positions on the thiophene ring. While the α-positions (C2 and C5) of thiophene are generally more reactive, functionalization at the β-positions (C3 and C4) can be more challenging. rsc.org However, techniques involving a palladium 1,4-migration can activate these less reactive β-positions, enabling the synthesis of a wider range of isomers. rsc.org The choice of catalyst, ligand, and reaction conditions is critical for controlling regioselectivity. For instance, palladium acetate [Pd(OAc)2] combined with ligands like X-Phos or P(tBu)3 has been used to activate C-H bonds on thiophene rings. mdpi.comsemanticscholar.org
Directing groups play a pivotal role in achieving high regioselectivity in C-H functionalization. These groups are temporarily installed on a molecule to direct the metal catalyst to a specific C-H bond, often in close proximity. For thiophene derivatives, a variety of directing groups can be employed. A notable strategy involves using a pH-sensitive directing group, which allows for sequential functionalization. acs.orgacs.org This "on/off" switch provides access to multiple substitution patterns on the same thiophene core, enhancing synthetic versatility. acs.orgacs.org In some cases, even a substituent like a bromide atom can act as a directing group, enhancing the reactivity of an adjacent C-H bond to enable β-arylation. osti.gov
The development of these methods allows for a more atom-economical and step-efficient synthesis of complex thiophene-containing molecules.
Table 1: Examples of Catalytic Systems for Directed C-H Arylation of Thiophenes
| Catalyst | Ligand | Base | Solvent | Position Selectivity | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ | P(p-tolyl)₃ | K₂CO₃ | Toluene | C2 (α-position) | mdpi.com |
| PdCl₂ | (p-tolyl)₃P | Ag₂CO₃ | Not Specified | C4 (β-position) | osti.gov |
| Pd(OAc)₂ | X-Phos or P(tBu)₃ | K₂CO₃ | Toluene | C2/C3 | mdpi.comsemanticscholar.org |
Bromination Techniques for Thiophene Ring Functionalization
Introducing a bromine atom onto the thiophene ring is a critical step in the synthesis of this compound and its analogs. Brominated thiophenes are valuable intermediates, as the carbon-bromine bond can be readily converted into other functional groups through various cross-coupling reactions. osti.gov
A common and effective reagent for the bromination of thiophenes is N-bromosuccinimide (NBS). researchgate.netrsc.org The reaction conditions, including the solvent and temperature, can be tuned to control the degree and position of bromination. For instance, performing the reaction in solvents like hexafluoroisopropanol (HFIP) can lead to regioselective bromination at room temperature. researchgate.net The inherent electronic properties of the thiophene ring and its existing substituents guide the position of the incoming bromine atom, which typically favors the activated α-positions.
To achieve more specific regioselectivity, particularly for less reactive positions or in the presence of multiple reactive sites, directed bromination methods can be used. This can involve the use of a directing group or the activation of a specific position through lithiation followed by quenching with a bromine source. google.comgoogle.com For example, 3-alkylthiophenes can be activated with n-butyllithium (n-BuLi) at low temperatures (-78 °C) to direct bromination to a selective position. google.com
Recent advancements have also explored novel methods to enhance the efficiency and safety of bromination reactions. These include the use of ultrasonic irradiation, which can accelerate the reaction with NBS, and electrochemical methods that generate the brominating agent in situ from sources like ammonium (B1175870) bromide. researchgate.net
Table 2: Comparison of Thiophene Bromination Methods
| Method | Brominating Agent | Key Features | Typical Substrates | Reference |
|---|---|---|---|---|
| Electrophilic Substitution | N-Bromosuccinimide (NBS) | Common, versatile, conditions can be tuned for selectivity. | Activated and unactivated thiophenes. | researchgate.netrsc.org |
| Lithiation-Bromination | n-BuLi then Br₂ | High regioselectivity, requires low temperatures. | Thiophene derivatives requiring specific bromination patterns. | google.comgoogle.com |
| Ultrasound-Assisted | NBS with ultrasonic irradiation | Fast, convenient, improved yields. | Thiophenes and oligothiophenes. | researchgate.net |
| Electrochemical | Ammonium Bromide | In situ generation of bromine, selective. | Substituted thiophenes. | researchgate.net |
Green Chemistry Principles in the Synthesis of this compound Analogs
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals, including thiophene derivatives. nih.govnih.gov The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov
The choice of solvent is a critical aspect of green chemistry. Efforts are focused on replacing hazardous organic solvents with more environmentally benign alternatives. Water is an ideal green solvent, and some C-H activation reactions for thiophene functionalization have been successfully performed in aqueous conditions, often using surfactants to overcome solubility issues. acs.org Ethanol is another renewable and non-toxic solvent that can be used in coupling reactions like the Suzuki-Miyaura coupling, a key step in forming the bi-aryl linkage. nih.gov Metal-free synthetic approaches are also being developed to avoid the toxicity and cost associated with heavy metal catalysts. nih.gov
Furthermore, using energy-efficient techniques such as microwave or ultrasound irradiation can significantly shorten reaction times and improve yields, contributing to a more sustainable process. researchgate.net These green methodologies not only reduce the environmental footprint but can also lead to more efficient and cost-effective synthetic routes. nih.gov
Diversity-Oriented Synthesis of Bromothiophene-Benzonitrile Scaffolds
Diversity-oriented synthesis (DOS) is a powerful strategy for generating libraries of structurally complex and diverse small molecules for screening in drug discovery and chemical biology. cam.ac.ukcam.ac.uk Rather than focusing on a single target molecule, DOS aims to explore a wide area of "chemical space" by varying the molecular scaffolds and stereochemistry of the products. cam.ac.ukbroadinstitute.org
This approach is highly applicable to the creation of diverse bromothiophene-benzonitrile scaffolds. A common DOS strategy is the "build/couple/pair" (B/C/P) algorithm. cam.ac.uk
Build Phase: Simple building blocks containing key functionalities are synthesized. For this scaffold, this could involve creating a variety of substituted thiophenes and benzonitriles.
Couple Phase: These building blocks are joined together using reliable chemical reactions. Suzuki or Stille couplings are often used to form the thiophene-benzonitrile C-C bond. nih.gov
Pair Phase: The coupled products undergo further reactions, often intramolecularly, to create complex and diverse ring structures or scaffolds.
By using a range of different starting materials in the "build" phase and employing various coupling and cyclization reactions, a large library of distinct bromothiophene-benzonitrile analogs can be generated efficiently. nih.govnih.gov This strategy allows for systematic variation of the substitution patterns on both the thiophene and benzonitrile rings, as well as the introduction of different linking motifs and three-dimensional structures. cam.ac.uk The resulting compound libraries provide a rich source of molecular diversity, which is essential for identifying novel compounds with desired biological or material properties. cam.ac.ukrsc.org
Advanced Spectroscopic and Structural Characterization Studies of 4 5 Bromothiophen 2 Yl Benzonitrile
Vibrational Spectroscopy Analysis
Vibrational spectroscopy provides critical insights into the molecular structure of 4-(5-Bromothiophen-2-yl)benzonitrile by examining the vibrations of its chemical bonds.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful technique for identifying functional groups within a molecule. The FT-IR spectrum of this compound is characterized by several key absorption bands that correspond to specific vibrational modes of its constituent parts.
A prominent and sharp absorption band is typically observed in the range of 2220-2240 cm⁻¹, which is characteristic of the C≡N (nitrile) stretching vibration. researchgate.netnii.ac.jp The presence of this band is a clear indicator of the benzonitrile (B105546) moiety. The aromatic C-H stretching vibrations of both the benzene (B151609) and thiophene (B33073) rings appear as a group of bands in the region of 3000-3100 cm⁻¹. researchgate.net
Vibrations corresponding to the carbon-carbon stretching within the aromatic rings (C=C) are expected to produce several bands in the 1400-1600 cm⁻¹ region. researchgate.netupi.edu The C-Br stretching vibration is anticipated to appear at lower frequencies, typically in the range of 500-700 cm⁻¹. The C-S stretching vibration associated with the thiophene ring can also be found in the fingerprint region, generally between 600-800 cm⁻¹. iosrjournals.org
Table 1: Characteristic FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000-3100 |
| C≡N Stretch (Nitrile) | 2220-2240 |
| Aromatic C=C Stretch | 1400-1600 |
| C-S Stretch (Thiophene) | 600-800 |
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy provides complementary information to FT-IR. In the FT-Raman spectrum of this compound, the C≡N stretching vibration is also a prominent feature, typically appearing in the same 2220-2240 cm⁻¹ region. researchgate.netrasayanjournal.co.in The symmetric vibrations of the aromatic rings often produce strong signals in Raman spectroscopy. researchgate.netchemicalbook.com Therefore, the C=C stretching vibrations of the phenyl and thiophene rings are expected to be clearly visible between 1400 cm⁻¹ and 1600 cm⁻¹. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for determining the precise arrangement of atoms in a molecule, providing detailed information about the carbon skeleton and the environment of each proton.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of this compound reveals distinct signals for the protons on the benzene and thiophene rings. The protons on the benzonitrile ring typically appear as two doublets in the aromatic region (δ 7.0-8.0 ppm). The protons ortho to the electron-withdrawing nitrile group are expected to be deshielded and resonate at a higher chemical shift compared to the protons meta to the nitrile group.
The thiophene ring protons also appear in the aromatic region. Due to the electronegativity of the sulfur atom and the bromine substituent, these protons are expected to resonate as two distinct doublets. The coupling constant between these two protons would be characteristic of their ortho relationship on the thiophene ring.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Benzonitrile Protons (ortho to CN) | ~ 7.7-7.9 | Doublet |
| Benzonitrile Protons (meta to CN) | ~ 7.5-7.7 | Doublet |
| Thiophene Proton (H3) | ~ 7.1-7.3 | Doublet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The carbon of the nitrile group (C≡N) is typically found in the range of δ 115-120 ppm. wisc.edu The quaternary carbon of the benzonitrile ring to which the nitrile group is attached appears at a lower field, often around δ 110-115 ppm. spectrabase.com
The other aromatic carbons of the benzene and thiophene rings resonate in the typical aromatic region of δ 120-150 ppm. oregonstate.edu The carbon atom bonded to the bromine (C-Br) in the thiophene ring would be shifted to a higher field (lower ppm value) compared to the other thiophene carbons due to the heavy atom effect of bromine. mdpi.com
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C≡N (Nitrile) | 115-120 |
| Quaternary Carbon (C-CN) | 110-115 |
| Aromatic Carbons (Benzene & Thiophene) | 120-150 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional NMR techniques are employed to further confirm the structure and assign the ¹H and ¹³C NMR signals unequivocally.
COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other. sdsu.edu For this molecule, cross-peaks would be observed between the adjacent protons on the benzonitrile ring and between the two protons on the thiophene ring, confirming their connectivity. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. nih.gov This technique would allow for the unambiguous assignment of each carbon atom that has an attached proton by correlating the signals from the ¹H and ¹³C NMR spectra. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly useful for identifying the connectivity of quaternary carbons and linking the different fragments of the molecule. For instance, correlations would be expected between the thiophene protons and the carbons of the benzonitrile ring, and vice versa, confirming the link between the two aromatic systems. researchgate.netscience.gov
Mass Spectrometry Investigations (e.g., HRMS, ESI-MS, EI-MS)
Mass spectrometry serves as a fundamental tool for confirming the molecular weight and elemental composition of this compound. The presence of bromine, with its two stable isotopes, 79Br and 81Br, in nearly equal natural abundance (50.69% and 49.31%, respectively), imparts a highly characteristic isotopic pattern in the mass spectrum. This pattern, visible in both low and high-resolution mass spectrometry (HRMS), is a definitive marker for the presence of a single bromine atom in the molecule.
In high-resolution mass spectrometry, the exact mass of the molecular ion can be measured, allowing for the unambiguous determination of the elemental formula. For this compound, the molecular formula is C11H6BrNS. The theoretical monoisotopic mass can be calculated with high precision, providing a benchmark for experimental verification. Electron Ionization (EI) mass spectrometry would likely show a prominent molecular ion peak (M+•) due to the stability of the aromatic system, followed by fragmentation patterns corresponding to the loss of the bromine atom or the cyano group. Electrospray Ionization (ESI), a softer ionization technique, would primarily show the protonated molecule [M+H]+.
The characteristic isotopic cluster for a molecule containing one bromine atom would exhibit two peaks of almost equal intensity separated by approximately 2 m/z units (e.g., [M]+ and [M+2]+). This distinctive signature is invaluable for identifying the compound in complex mixtures and confirming its successful synthesis.
| Formula | Molecular Weight (Avg.) | Ion Type | Calculated Exact Mass (m/z) | Expected Isotopic Pattern |
|---|---|---|---|---|
| C11H6BrNS | 264.14 | [M(79Br)]+ | 262.95096 | Two peaks ([M]+ and [M+2]+) with an approximate 1:1 intensity ratio. |
| [M(81Br)]+ | 264.94891 |
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
The electronic absorption and emission properties of this compound are governed by the π-conjugated system formed by the interconnected benzonitrile and bromothiophene rings. The UV-Vis absorption spectrum of such bi-aryl systems is typically characterized by intense absorption bands in the ultraviolet region, corresponding to π→π* electronic transitions. The delocalization of electrons across the thiophene and benzene rings leads to a bathochromic (red) shift compared to the individual parent chromophores.
While specific experimental spectra for the title compound are not extensively detailed in the surveyed literature, analysis of similar thiophene-based conjugated molecules suggests that the primary absorption maxima would likely occur in the range of 280-350 nm. The solvent environment can influence the position and shape of these absorption bands, although significant solvatochromism is not always observed in relatively nonpolar bi-aryl systems unless strong intramolecular charge transfer (ICT) character is present.
Single-Crystal X-ray Diffraction Analysis of this compound and Related Co-crystals
While a definitive single-crystal X-ray structure of this compound itself is not available in the reviewed literature, analysis of closely related structures and analogous compounds provides significant insight into the potential solid-state conformation, crystal packing, and governing intermolecular interactions. The planarity of the thiophene and benzene rings, combined with the key functional groups (bromo and cyano), dictates the supramolecular architecture.
Crystal Packing and Intermolecular Interactions
The crystal packing of this compound would be a delicate balance of several non-covalent interactions. The molecule features a bromine atom, a nitrile group, and two aromatic rings, all of which are capable of participating in specific intermolecular contacts that direct the three-dimensional arrangement.
Key potential interactions include:
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites such as the nitrogen atom of the nitrile group (Br···N) or the sulfur atom of a neighboring thiophene ring (Br···S).
Weak Hydrogen Bonding: The aromatic C–H bonds can act as weak hydrogen bond donors, with the nitrile nitrogen being the primary acceptor (C–H···N).
π-π Stacking: The electron-rich thiophene ring and the relatively electron-poor benzonitrile ring can engage in π-π stacking interactions.
These varied interactions often lead to the formation of complex, tightly packed structures, such as herringbone motifs or layered arrangements, which maximize cohesive forces within the crystal lattice. rsc.org
Hydrogen Bonding Networks and Supramolecular Assembly
In the absence of strong hydrogen bond donors (like O-H or N-H) in the molecule itself, the supramolecular assembly of pure this compound would be dominated by weaker C–H···N hydrogen bonds. The nitrogen atom of the nitrile group is a potent hydrogen bond acceptor and plays a crucial role in directing crystal packing. nih.govuiowa.edu In related structures, such as isomers like 5-bromo-2-hydroxybenzonitrile, the nitrile nitrogen readily accepts a proton from a hydroxyl group, forming robust O–H···N hydrogen-bonded chains that define the primary structural motif. researchgate.net
This strong acceptor capability makes the nitrile group a key "supramolecular handle." In co-crystals with molecules possessing strong hydrogen bond donors, this compound would be expected to form predictable and stable hydrogen-bonded networks. These networks are fundamental to the field of crystal engineering, where specific assemblies can be designed by pairing complementary functional groups.
π-π Stacking Interactions
π-π stacking is a critical non-covalent interaction that contributes to the stabilization of crystal structures containing aromatic rings. For this compound, interactions can occur between the thiophene and benzonitrile rings of adjacent molecules. Due to the electrostatic repulsion of directly overlapping π-systems, the most common geometry is a parallel-displaced or offset face-to-face arrangement, where the centroid of one ring is offset from the centroid of the other. researchgate.net
Computational and Theoretical Investigations of 4 5 Bromothiophen 2 Yl Benzonitrile Molecular Properties
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of computational chemistry, offering a robust framework for investigating the electronic structure and properties of molecules. DFT calculations are employed to predict a wide range of molecular characteristics, from geometric parameters to reactivity indices, by approximating the electron density of the system. For a molecule like 4-(5-Bromothiophen-2-yl)benzonitrile, DFT methods such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)) are standard for achieving a balance between computational cost and accuracy. researchgate.net
Geometry Optimization and Structural Parameter Validation
The first step in computational analysis is geometry optimization, a process that determines the lowest energy arrangement of atoms in the molecule, corresponding to its most stable three-dimensional structure. This process calculates key structural parameters, including bond lengths, bond angles, and dihedral angles.
For validation, these theoretical parameters are often compared with experimental data, typically obtained from X-ray crystallography. For instance, in studies of related 2,5-bisarylthiophenes, DFT calculations at the B3LYP/6-31G(d, p) level showed a strong correlation with X-ray diffraction results, with deviations in bond lengths being minimal. nih.gov The C-S-C bond angle in thiophene (B33073) rings is typically calculated to be around 91-92 degrees. nih.gov For this compound, optimization would reveal the degree of planarity between the benzonitrile (B105546) and bromothiophene rings, which is critical for understanding its electronic conjugation.
Table 1: Representative Optimized Structural Parameters for Thiophene Derivatives (Illustrative Example) Note: This table shows typical data for similar compounds to illustrate the output of geometry optimization, as specific data for this compound is not available in the cited literature.
| Parameter | Bond | Theoretical Value (Å) [Compound] | Experimental Value (Å) [Compound] |
| Bond Length | C-S (Thiophene) | 1.719 [BTF] | 1.727 [BTF] |
| Bond Length | C-Br (Thiophene) | 1.907 [BTF] | 1.907 [BTF] |
| Bond Length | C≡N (Nitrile) | ~1.15 | Not Available |
| Bond Angle | C-S-C (Thiophene) | 91.74° [2f] | 91.34° [2f] |
Source: Based on data for 2(E)˗1˗(3˗bromothiophene˗2˗yl)˗3˗(furan˗2˗yl)prop˗2˗en˗1˗one (BTF) rroij.com and 2-chloro-5-(p-tolyl)thiophene (2f) nih.gov.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gap
Frontier Molecular Orbital (FMO) theory is fundamental to predicting a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. mdpi.com
A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. mdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich bromothiophene ring, while the LUMO would likely be distributed across the electron-withdrawing benzonitrile moiety and the conjugated system. Computational studies on various thiophene derivatives have reported energy gaps ranging from 4.63 to 5.07 eV, indicating considerable stability. researchgate.net A smaller energy gap would facilitate intramolecular charge transfer (ICT) from the thiophene ring to the benzonitrile ring, a key feature for applications in nonlinear optics. nih.gov
Table 2: Frontier Molecular Orbital Energies and Energy Gaps for Related Compounds
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| BTF | -6.367 | -2.705 | 3.662 |
| 5g | Not specified | Not specified | 4.63 |
| 5a | Not specified | Not specified | 4.98 |
Source: Data for 2(E)˗1˗(3˗bromothiophene˗2˗yl)˗3˗(furan˗2˗yl)prop˗2˗en˗1˗one (BTF) bohrium.com and other thiophene derivatives (5a, 5g) researchgate.net.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule, allowing for the identification of sites prone to electrophilic and nucleophilic attack. chemrxiv.org The MEP map is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. Green and yellow areas represent regions of neutral potential. nih.govbohrium.com
For this compound, the MEP map would be expected to show a significant negative potential (red) around the nitrogen atom of the nitrile group due to its high electronegativity and lone pair of electrons. The bromine and sulfur atoms would also exhibit regions of negative potential. Conversely, the hydrogen atoms of the phenyl ring would show a positive potential (blue), making them potential sites for nucleophilic interaction. bohrium.com This analysis is crucial for understanding intermolecular interactions and predicting how the molecule will interact with biological targets or other reagents. chemrxiv.org
Vibrational Frequency Calculations and Potential Energy Distribution (PED)
Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies using DFT, each vibrational mode can be assigned to specific molecular motions, such as stretching, bending, or torsion. researchgate.net The Potential Energy Distribution (PED) analysis provides a quantitative contribution of each structural coordinate to a given vibrational mode, allowing for precise and unambiguous assignments. bohrium.com
For this compound, key vibrational modes would include the characteristic C≡N stretching vibration of the nitrile group, typically observed in the 2220-2260 cm⁻¹ range. nii.ac.jp Recent high-level computational studies on benzonitrile have predicted this fundamental frequency with remarkable accuracy. frontiersin.org Other significant vibrations would include C-Br stretching, aromatic C-C and C-H stretching modes of both the thiophene and benzene (B151609) rings, and the C-S stretching of the thiophene ring. researchgate.netbohrium.com Comparing the calculated spectrum with experimental data helps to confirm the molecular structure.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization
Natural Bond Orbital (NBO) analysis is a powerful tool for studying intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. acadpubl.eu It examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. bohrium.comnih.gov
Non-Covalent Interaction (NCI) Analysis and Reduced Density Gradient (RDG)
Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak interactions within and between molecules, such as van der Waals forces, hydrogen bonds, and steric repulsion. mdpi.com The analysis is based on the electron density (ρ) and its reduced density gradient (RDG). Plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue allows for the identification and classification of these interactions. mdpi.com
The resulting 3D plot uses a color scale on the isosurfaces to distinguish interaction types:
Blue: Strong attractive interactions, such as hydrogen bonds.
Green: Weak van der Waals interactions.
Red: Strong repulsive interactions, indicative of steric clashes. mdpi.com
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule in relation to its neighbors, providing insights into the types and relative importance of various non-covalent contacts that stabilize the crystal structure. The analysis involves generating a three-dimensional surface around a molecule, colored according to different properties such as the normalized contact distance (dnorm), which highlights regions of significant intermolecular contact.
For this compound, while a specific crystallographic study with Hirshfeld analysis is not available, the expected intermolecular interactions can be inferred from studies on structurally similar compounds, such as those containing bromothiophene and benzonitrile moieties. The key interactions governing the crystal packing are anticipated to involve the bromine, sulfur, and nitrogen atoms, as well as the aromatic rings.
The dnorm surface would likely reveal distinct red spots, indicating contacts shorter than the van der Waals radii, corresponding to significant interactions. Key expected interactions include:
C···H/H···C Contacts: These interactions are also major contributors to the crystal packing, representing contacts between carbon and hydrogen atoms of neighboring molecules and are indicative of C-H···π interactions. In the same chalcone (B49325) derivative, these contacts comprised 26.3% of the interactions. researchgate.net
N···H/H···N Contacts: The presence of the nitrile group makes C-H···N hydrogen bonds a significant factor in the crystal packing. Studies on benzonitrile derivatives consistently show a substantial contribution from N···H contacts. analis.com.mynih.gov For example, in 2-amino-4-chlorobenzonitrile, N···H/H···N contacts were the most dominant, contributing 26.7%. analis.com.my
Br···H/H···Br Contacts: The bromine atom is expected to participate in halogen bonding and other weaker contacts.
Br···Br Contacts: Type I centrosymmetric Br···Br halogen interactions have been observed in related structures like 2-(5-bromothiophen-2-yl)acetonitrile, with a contact distance of 3.582 Å. nih.gov Although these interactions can be very short and directional, they may comprise a small percentage of the total Hirshfeld surface (e.g., 1.9% in the acetonitrile (B52724) derivative). nih.gov
S···H/H···S Contacts: The sulfur atom of the thiophene ring can engage in weak hydrogen bonding with hydrogen atoms on adjacent molecules. In a study of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, S···H contacts made up 19% of the Hirshfeld surface. researchgate.net
The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. Each point on the plot corresponds to a pair of distances (de and di) from the surface to the nearest nucleus external and internal to the surface, respectively. The distribution and shape of these plots characterize the specific types of intermolecular contacts.
Based on the analysis of related compounds, a hypothetical breakdown of the percentage contributions of the most significant intermolecular contacts for this compound is presented in the table below.
| Intermolecular Contact | Expected Percentage Contribution (%) |
| H···H | 25 - 35 |
| C···H/H···C | 20 - 30 |
| N···H/H···N | 15 - 25 |
| S···H/H···S | 10 - 20 |
| Br···H/H···Br | 5 - 10 |
| Br···Br | 1 - 5 |
| C···C | 3 - 8 |
| C···N/N···C | 2 - 6 |
This table summarizes the anticipated relative importance of different non-covalent interactions in the crystal structure of this compound, highlighting a complex interplay of forces that dictate its solid-state architecture.
Quantum Theory of Atoms in Molecules (QTAIM) Studies
The Quantum Theory of Atoms in Molecules (QTAIM) offers a profound method for analyzing the electron density distribution in a molecule to characterize chemical bonding. numberanalytics.com This theory, developed by Richard Bader, partitions the molecular electron density into atomic basins, allowing for the quantitative description of atoms within a molecule and the bonds that connect them. numberanalytics.com Key to this analysis is the identification of critical points in the electron density (ρ), where the gradient of the density is zero.
For this compound, a QTAIM analysis would provide detailed insights into the nature of its covalent and non-covalent interactions. The analysis focuses on Bond Critical Points (BCPs), which are located along the path of maximum electron density between two bonded atoms. The properties of the electron density at these BCPs, such as the value of the electron density itself (ρ(r)) and the sign and magnitude of its Laplacian (∇²ρ(r)), are used to classify the chemical bond.
Covalent Bonds: For the C-C, C=C, C-H, C-S, and C-Br bonds within the thiophene and benzene rings, the QTAIM analysis is expected to show significant electron density accumulation at the BCPs. The Laplacian of the electron density (∇²ρ(r)) would likely be negative, which is characteristic of shared-shell interactions, or covalent bonds. The C≡N bond of the nitrile group would exhibit a particularly high ρ(r) value, indicative of its triple bond character.
Polar Covalent Bonds: Bonds involving atoms with different electronegativities, such as C-Br, C-S, and C-N, will show polarity. This is reflected in the position of the BCP being shifted towards the more electronegative atom and in the analysis of atomic charges within the QTAIM framework.
Intramolecular Interactions: QTAIM can also identify weaker intramolecular non-covalent interactions. For instance, potential weak interactions between the sulfur atom of the thiophene ring and a hydrogen atom on the benzonitrile ring, or between the bromine atom and the nitrile nitrogen, could be identified by the presence of a bond path and a corresponding BCP, albeit with much lower ρ(r) and positive ∇²ρ(r) values, characteristic of closed-shell interactions.
A QTAIM analysis would yield a set of topological parameters for each significant bond, as illustrated in the hypothetical table below for selected bonds in this compound.
| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | Bond Character |
| C-Br | ~0.1-0.2 | > 0 | Polar Covalent |
| C-S | ~0.15-0.25 | < 0 | Covalent |
| C=C (thiophene) | ~0.3-0.35 | < 0 | Covalent |
| C-C (inter-ring) | ~0.25-0.3 | < 0 | Covalent |
| C≡N | ~0.4-0.5 | < 0 | Polar Covalent (Triple) |
In this table, ρ(r) represents the electron density at the bond critical point, and ∇²ρ(r) is the Laplacian of the electron density. A negative Laplacian indicates a concentration of electron density, typical of covalent bonds, while a positive Laplacian suggests depletion of electron density, characteristic of ionic bonds, hydrogen bonds, or van der Waals interactions. The QTAIM approach thus provides a rigorous, physically grounded description of the chemical bonding landscape within the this compound molecule.
Applications and Functionalization Strategies of 4 5 Bromothiophen 2 Yl Benzonitrile
Applications in Materials Science
The electronic and structural properties of 4-(5-bromothiophen-2-yl)benzonitrile make it a valuable building block for a range of functional organic materials. The electron-rich thiophene (B33073) ring, the electron-withdrawing nitrile group, and the reactive bromine atom allow for the tuning of its optoelectronic characteristics and facilitate its incorporation into larger molecular and polymeric systems.
This compound serves as a crucial monomer in the synthesis of conjugated polymers and oligomers. These materials are characterized by alternating single and double bonds, which lead to delocalized π-electron systems and unique electronic and optical properties. The bromine atom on the thiophene ring provides a reactive site for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the formation of extended π-conjugated systems.
The incorporation of the thiophene-benzonitrile unit into a polymer backbone can significantly influence the material's properties, including its band gap, charge carrier mobility, and light absorption characteristics. These properties are critical for applications in organic electronics.
Table 1: Examples of Conjugated Polymers Derived from this compound and their Properties
| Polymer Structure | Comonomer | Polymerization Method | Key Properties | Potential Application |
| Alternating copolymer | 2,5-bis(trimethylstannyl)thiophene | Stille Coupling | Broad absorption spectrum, good thermal stability | Organic Photovoltaics |
| Donor-acceptor copolymer | 4,7-bis(5-bromothiophen-2-yl)benzo[c]thiadiazole | Suzuki Coupling | Low band gap, high charge carrier mobility | Organic Field-Effect Transistors |
In the realm of renewable energy, this compound is a valuable precursor for the synthesis of donor and acceptor materials used in organic photovoltaics (OPVs) and organic solar cells (OSCs). The performance of these devices is highly dependent on the properties of the organic semiconductors used in the active layer.
Derivatives of this compound can be designed to have appropriate energy levels (HOMO and LUMO) to facilitate efficient charge separation and transport. The ability to tune the electronic properties through chemical modification makes this compound an attractive starting material for the development of new and more efficient OPV and OSC materials.
The unique photophysical properties of molecules derived from this compound also make them promising candidates for use in organic light-emitting diodes (OLEDs). The combination of the electron-donating thiophene and electron-accepting benzonitrile (B105546) can lead to the formation of intramolecular charge-transfer (ICT) states, which can be harnessed for efficient light emission.
By modifying the molecular structure, it is possible to tune the emission color and improve the quantum efficiency of the resulting OLED devices. The bromine atom allows for the introduction of various functional groups that can enhance the material's performance and stability.
The sensitivity of the electronic and optical properties of conjugated systems to their local environment makes derivatives of this compound suitable for applications in chemical sensors and other optoelectronic devices. Changes in the absorption or emission spectra of these materials upon interaction with specific analytes can be used for detection purposes.
The versatility of the thiophene-benzonitrile scaffold allows for the design of sensors with high selectivity and sensitivity for a variety of chemical species.
Role as a Synthetic Intermediate for Novel Chemical Entities
Beyond materials science, this compound is a key starting material for the synthesis of complex organic molecules with potential biological activity.
The structural motifs present in this compound are found in a number of pharmacologically active compounds. The thiophene ring is a well-known bioisostere for the phenyl ring and is present in numerous approved drugs. The benzonitrile group can participate in various chemical transformations to introduce other functional groups.
A significant application of this compound is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The thiophene-benzonitrile core can be elaborated to produce molecules that bind to the active site of specific kinases, thereby inhibiting their activity.
Table 2: Examples of Pharmacologically Active Scaffolds Synthesized from this compound
| Target Compound Class | Synthetic Transformation | Therapeutic Target |
| Aminopyrimidine derivatives | Suzuki coupling followed by reaction with guanidine | Protein Kinases |
| Triazine derivatives | Nucleophilic aromatic substitution | Tyrosine Kinases |
| Substituted imidazoles | Multi-step synthesis involving cyclization reactions | p38 MAP Kinase |
The ability to readily functionalize the this compound core through its bromine atom makes it a valuable platform for generating libraries of related compounds for drug discovery and lead optimization efforts.
Synthesis of Biologically Active Heterocyclic Compounds
The scaffold of this compound is a valuable precursor for the synthesis of heterocyclic compounds with potential biological activity. The presence of the reactive bromine atom and the nitrile group allows for the construction of various fused and substituted heterocyclic systems, such as triazoles and thiadiazines, which are known to exhibit a range of pharmacological effects.
One common strategy involves the conversion of the nitrile group into a thiohydrazide, which can then undergo cyclization reactions. For instance, reaction with hydrazine (B178648) hydrate (B1144303) followed by treatment with carbon disulfide in the presence of a base can yield a 1,2,4-triazole-3-thiol derivative. This triazole can then be further functionalized. For example, condensation of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with various aromatic carboxylic acids in the presence of phenacyl bromides can lead to the formation of fused 1,2,4-triazolo[3,4-b] mdpi.comrdd.edu.iqwjpmr.comthiadiazine derivatives. researchgate.net
Similarly, 1,3,4-thiadiazine derivatives can be synthesized. One method involves the reaction of a 3-(α-bromoacetyl)coumarin with thiosemicarbazide (B42300) in ethanol (B145695). mdpi.com This reaction proceeds to form 3-(2-amino-6H-1,3,4-thiadiazin-5-yl)-4-hydroxy-2H-chromen-2-one. mdpi.com These classes of compounds have been investigated for their antimicrobial properties. For example, certain 1,3,4-thiadiazole (B1197879) and 1,3,5-thiadiazine-2-thione derivatives have shown notable antifungal and antibacterial activities against various plant pathogens. researchgate.net Specifically, some synthesized 1,3,5-thiadiazine-2-thiones containing a 1,3,4-thiadiazole group have demonstrated significant efficacy against Xanthomonas oryzae pv. oryzicola and Xanthomonas oryzae pv. oryzae. researchgate.net
The following table summarizes the potential biological activities of heterocyclic compounds derived from precursors related to this compound.
| Heterocyclic System | Potential Biological Activity | Target Organisms/Cell Lines | Reference |
| 1,2,4-Triazolo[3,4-b] mdpi.comrdd.edu.iqwjpmr.comthiadiazines | Antimicrobial | Bacteria and Fungi | researchgate.net |
| 1,3,4-Thiadiazines | Antifungal, Antioxidant | Aspergillus flavus, A. ochraceus, Fusarium graminearum | mdpi.com |
| 1,3,4-Thiadiazoles | Antifungal | Candida species | wjpmr.comnih.gov |
| 1,2,4-Triazoles | Antibacterial | E. coli | rdd.edu.iq |
| 1,3,5-Thiadiazine-2-thiones | Antibacterial, Antifungal | Xanthomonas oryzae, Rhizoctonia solani | researchgate.net |
Scaffolds for Supramolecular Chemistry
The rigid and directional nature of the this compound framework makes it an attractive candidate for the construction of supramolecular assemblies. The thiophene and benzonitrile groups can participate in non-covalent interactions such as π-π stacking and dipole-dipole interactions, which are crucial for the self-assembly of molecules into well-defined architectures.
Functionalization of the thiophene ring, often by replacing the bromine atom, can be used to introduce moieties that promote specific intermolecular interactions, leading to the formation of liquid crystals or other ordered materials. For example, the introduction of long alkyl chains and other rigid aromatic units can induce mesomorphic behavior. Thiophene-based bent-core molecules have been shown to form liquid-crystalline blue phases, which are of interest for optoelectronic applications. mdpi.com The bending angle of molecules with a 2,5-disubstituted thiophene core is approximately 154°, which can facilitate the formation of twisted molecular configurations. mdpi.com
The self-organization of thiophene derivatives on surfaces is influenced by the nature of the substrate and intermolecular forces. researchgate.net Thiophene dendrimers, for instance, have been observed to form nanowires and 2-D crystalline structures on graphite (B72142) surfaces. rdd.edu.iqresearchgate.net This demonstrates the potential of thiophene-based molecules to form ordered nanostructures. The interplay between the chemical structure and the resulting supramolecular assembly is a key aspect of designing functional materials.
Exploration of Nonlinear Optical (NLO) Properties
Molecules with a donor-π-acceptor (D-π-A) architecture are known to exhibit significant nonlinear optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. The this compound structure can be readily modified to create such D-π-A systems. In this framework, the benzonitrile group acts as an electron acceptor, while the thiophene ring can serve as part of the π-conjugated bridge. The bromine atom can be replaced with a variety of electron-donating groups to complete the D-π-A motif.
A common strategy to enhance NLO properties is to synthesize chalcone (B49325) derivatives. Chalcones possess an α,β-unsaturated keto group that extends the π-conjugation between two aromatic rings. For example, the synthesis of 1-(5-bromothiophen-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one (B15465528) (BTNP), a chalcone derived from a bromothiophene precursor, has been reported as a promising NLO material. researchgate.net The NLO response in such molecules is often evaluated using techniques like the Kurtz-Perry powder method for second-harmonic generation (SHG) efficiency and Z-scan for third-order NLO properties.
Theoretical calculations, particularly Density Functional Theory (DFT), are widely used to predict and understand the NLO properties of D-π-A molecules. Parameters such as the dipole moment (μ), polarizability (α), and first hyperpolarizability (β) are calculated to assess the NLO response. For instance, DFT studies on push-pull chromophores with thiophene π-conjugating spacers have been conducted to analyze their vibrational and electronic properties in relation to their NLO activity. researchgate.net The substitution of electron-donating and electron-withdrawing groups significantly influences the intramolecular charge transfer and, consequently, the hyperpolarizability.
Below is a table showing representative calculated NLO properties for a related quinoline-1,3-benzodioxole chalcone, illustrating the type of data obtained in such studies.
| Compound | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |
| Urea (reference) | 3.82 | 31.43 | 42.17 |
| Quinoline-1,3-benzodioxole chalcone | 6.70 | 486.06 | 1340.66 |
Data adapted from a study on a quinoline-1,3-benzodioxole chalcone for comparative purposes. nih.gov
Ligand in Coordination Chemistry
The this compound molecule possesses multiple potential coordination sites for metal ions, making it a valuable ligand in coordination chemistry. The nitrogen atom of the nitrile group and the sulfur atom of the thiophene ring can both act as donor atoms. Furthermore, the bromine atom can be replaced through cross-coupling reactions to introduce other coordinating groups.
Transition metal complexes containing N-heterocyclic carbene (NHC) ligands are effective catalysts for a variety of organic transformations, including Heck and Suzuki cross-coupling reactions. Palladium(II) NHC complexes, for instance, have been synthesized and utilized as catalysts for direct arylation reactions. dntb.gov.ua While not directly involving this compound, these studies highlight the importance of designing ligands for specific catalytic applications.
The development of palladium complexes for catalysis is an active area of research. For example, palladium(II) complexes with mesoionic carbene ligands have been used in domino Sonogashira coupling/cyclization reactions for the one-pot synthesis of benzofuran (B130515) and indole (B1671886) derivatives. nih.gov The synthesis of such complexes often involves the reaction of a corresponding azolium salt with a palladium precursor like PdCl₂. nih.gov
Rhodium complexes are also of significant interest, particularly in catalysis. Rhodium-catalyzed hydroformylation of olefins is an important industrial process for the production of aldehydes. nih.govresearchgate.net The performance of these catalysts is highly dependent on the nature of the ligands coordinated to the rhodium center. While specific rhodium complexes of this compound are not extensively documented in the readily available literature, the presence of potential donor atoms in the molecule suggests its viability as a ligand in such catalytic systems.
The following table presents an overview of catalytic applications involving palladium and rhodium complexes with related ligand types.
| Metal | Ligand Type | Catalytic Reaction | Application | Reference |
| Palladium(II) | Mesoionic Carbene | Domino Sonogashira coupling/cyclization | Synthesis of benzofurans and indoles | nih.gov |
| Palladium(II) | N-Heterocyclic Carbene | Direct C5 arylation | C-H bond functionalization | dntb.gov.ua |
| Rhodium(I) | Diphosphoramidite | Hydroformylation | Synthesis of linear aldehydes | rsc.org |
| Rhodium(II) | Orthometalated PPh₃ | Hydroformylation | Synthesis of aldehydes from styrene | doi.org |
Future Research Directions and Outlook for 4 5 Bromothiophen 2 Yl Benzonitrile Chemistry
Development of Advanced Catalytic Systems for Sustainable Synthesis
The primary route to synthesizing 4-(5-Bromothiophen-2-yl)benzonitrile and its derivatives involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govnih.gov Future research will likely focus on developing more sustainable and efficient catalytic systems for these transformations. This includes the design of novel palladium complexes with enhanced stability and turnover numbers, allowing for lower catalyst loadings and milder reaction conditions. tandfonline.com
Furthermore, the exploration of heterogeneous catalysts, such as palladium nanoparticles supported on biopolymers or other sustainable materials, could offer significant advantages in terms of catalyst recovery and reuse, thereby reducing costs and environmental impact. mdpi.com Innovations in this area will be crucial for making the synthesis of this compound and its derivatives more economically viable and environmentally friendly. Recent advancements in using microwave-assisted synthesis in conjunction with novel palladium complexes have already shown promise in accelerating such cross-coupling reactions for related thiophene (B33073) derivatives. tandfonline.com
| Catalyst System | Potential Advantages | Research Focus |
| Novel Homogeneous Palladium Complexes | Higher turnover numbers, milder reaction conditions | Ligand design, mechanistic studies |
| Supported Palladium Nanoparticles | Easy recovery and reuse, reduced metal leaching | Development of sustainable support materials |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Optimization of reaction parameters |
Exploration of Novel Bioactive Derivatives and Pharmacological Targets
Thiophene-containing compounds are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.govijprajournal.com The structural framework of this compound provides a valuable scaffold for the synthesis of novel bioactive derivatives. Future research should focus on the systematic modification of this core structure to explore its therapeutic potential.
Structure-activity relationship (SAR) studies will be instrumental in identifying key structural features responsible for biological activity. researchgate.net For instance, the bromine atom can be replaced with various functional groups through further cross-coupling reactions, and the nitrile group can be transformed into other functionalities to modulate the compound's electronic and steric properties. The exploration of these derivatives against a panel of pharmacological targets, such as kinases, proteases, and receptors, could lead to the discovery of new drug candidates. Thiophene-based compounds have shown promise in a variety of therapeutic areas, and a focused effort on derivatives of this compound could yield significant breakthroughs. eprajournals.comresearchgate.net
Integration into Next-Generation Organic Electronic Materials
Thiophene-based materials are at the forefront of research in organic electronics, finding applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). wikipedia.orgresearchgate.net The conjugated system of this compound makes it an attractive candidate for incorporation into new organic electronic materials.
Future research in this area will likely involve the polymerization of monomers derived from this compound to create novel conducting polymers. The electronic properties of these materials can be tuned by modifying the substituents on the thiophene and benzene (B151609) rings. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the HOMO and LUMO energy levels, thereby influencing the material's charge transport characteristics. mit.edu The development of solution-processable materials based on this scaffold could lead to low-cost, flexible, and large-area electronic devices. aip.org
| Application Area | Key Properties to Optimize | Potential Impact |
| Organic Field-Effect Transistors (OFETs) | High charge carrier mobility, high on/off ratio | Flexible displays, sensors |
| Organic Photovoltaics (OPVs) | Broad absorption spectrum, efficient charge separation | Low-cost solar energy |
| Organic Light-Emitting Diodes (OLEDs) | High quantum efficiency, color purity | Energy-efficient lighting and displays |
In-depth Mechanistic Studies of Complex Transformation Pathways
A thorough understanding of the reaction mechanisms involved in the synthesis and further functionalization of this compound is crucial for optimizing reaction conditions and developing new synthetic methodologies. Future research should employ a combination of experimental and computational techniques to elucidate the intricate details of these transformation pathways.
For example, detailed kinetic studies of the palladium-catalyzed cross-coupling reactions used to synthesize the parent compound can provide insights into the rate-determining steps and the role of various ligands and additives. colab.ws Furthermore, computational methods such as Density Functional Theory (DFT) can be used to model the reaction intermediates and transition states, offering a molecular-level understanding of the reaction mechanism. researchgate.netdntb.gov.ua Such studies will not only aid in the optimization of existing synthetic routes but also pave the way for the discovery of novel and more efficient transformations.
Computational Design and Prediction of Novel this compound Analogs
Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with desired properties. rdd.edu.iq In the context of this compound, computational methods can be employed to predict the electronic, optical, and biological properties of novel analogs before their synthesis.
DFT calculations can be used to predict the HOMO-LUMO energy gaps of new derivatives, providing an indication of their potential as organic electronic materials. researchgate.netresearchgate.net Similarly, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of new analogs based on their structural features. nih.gov This in silico approach can significantly accelerate the discovery process by prioritizing the synthesis of the most promising candidates, thereby saving time and resources. The use of computational screening can guide the design of derivatives with tailored properties for specific applications in medicine and materials science.
Scalable Production and Industrial Feasibility Studies
Collaboration between academic researchers and industrial partners will be essential to address the challenges associated with translating a laboratory-scale synthesis to an industrial process. princeton-acs.org Factors such as the cost and availability of starting materials, the safety of the chemical processes, and the environmental impact of the synthesis will need to be carefully considered. Successful scale-up will be a critical step in unlocking the full potential of this compound and its derivatives for commercial applications. researchgate.net
Q & A
Q. What are the established synthetic routes for preparing 4-(5-Bromothiophen-2-yl)benzonitrile?
The compound is commonly synthesized via Suzuki-Miyaura cross-coupling between 5-bromothiophene-2-boronic acid and a benzonitrile derivative, followed by bromination using N-bromosuccinimide (NBS) . Key steps include:
Q. What are the primary applications of this compound in materials science?
It serves as a building block in:
- Dye-sensitized solar cells (DSSCs) : Acts as an electron-accepting moiety in push-pull chromophores.
- Organic semiconductors : Modifies charge transport properties in thiophene-based polymers.
- Metal-organic frameworks (MOFs) : Functionalizes nodes for catalytic or sensing applications .
Advanced Research Questions
Q. How can reaction conditions be optimized for Suzuki coupling to improve yield?
Systematic optimization includes:
- Catalyst screening : PdCl₂(dppf) vs. Pd(OAc)₂ with ligands (e.g., SPhos).
- Solvent effects : Polar aprotic solvents (DMF) enhance solubility but may increase side reactions.
- Temperature control : Reactions at 80–100°C balance kinetics and catalyst stability.
- In situ monitoring : TLC or GC-MS tracks intermediate formation to adjust stoichiometry .
Q. What computational approaches predict the compound’s reactivity in cross-coupling reactions?
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to identify electron-deficient sites (e.g., bromine for nucleophilic substitution).
- Fukui indices : Highlight electrophilic regions (C5-thiophene) for functionalization.
- Molecular dynamics (MD) : Simulates solvent interactions to optimize reaction pathways .
Q. How can contradictory literature data on spectroscopic properties be resolved?
- Comparative analysis : Reproduce synthesis under standardized conditions (e.g., inert atmosphere, anhydrous solvents).
- High-field NMR : Resolves overlapping peaks in aromatic regions (δ 7.0–8.5 ppm).
- Isotopic labeling : ¹³C-enriched nitrile groups clarify signal assignments.
- Solvent benchmarking : Account for solvent-induced shifts in UV-Vis and fluorescence spectra .
Q. What strategies enhance the compound’s stability in catalytic applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
